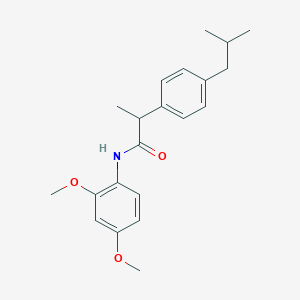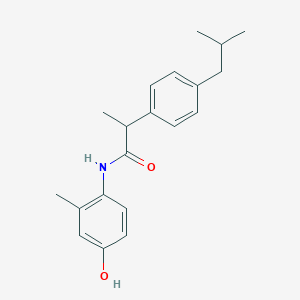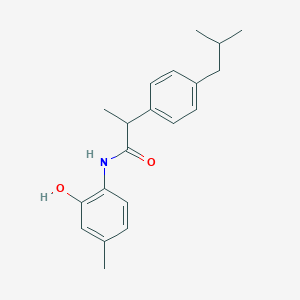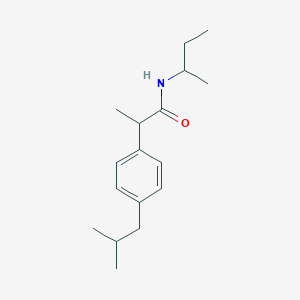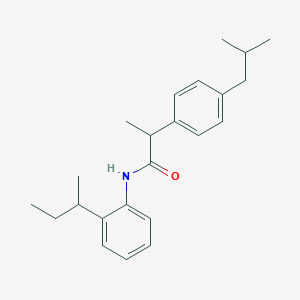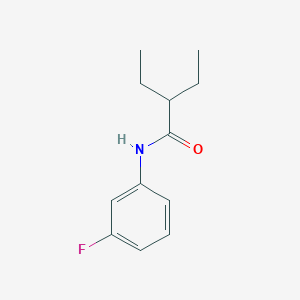
2-ethyl-N-(3-fluorophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-(3-fluorophenyl)butanamide, commonly known as EFV, is a chemical compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is widely used in the treatment of human immunodeficiency virus (HIV) infection, which is a major global health concern.
作用機序
EFV works by binding to the reverse transcriptase enzyme and blocking its activity. This prevents the virus from replicating and spreading in the body. EFV is highly selective for the HIV reverse transcriptase enzyme and does not affect other cellular processes.
Biochemical and Physiological Effects:
EFV has been shown to have a good safety profile and is well-tolerated by patients. It is rapidly absorbed after oral administration and reaches peak plasma concentrations within 3-4 hours. EFV is metabolized by the liver and excreted in the urine and feces. It has a half-life of approximately 40 hours and is usually administered once daily.
実験室実験の利点と制限
EFV is a useful tool for studying the mechanism of action of reverse transcriptase inhibitors and for investigating the molecular pathways involved in viral replication. However, EFV has some limitations for lab experiments, such as its high cost and the need for specialized equipment and facilities for handling and storing the compound.
将来の方向性
There are several future directions for research related to EFV. One area of interest is the development of new 2-ethyl-N-(3-fluorophenyl)butanamide with improved efficacy and safety profiles. Another area of research is the investigation of EFV in combination with other antiretroviral drugs for the treatment of HIV. Additionally, the potential use of EFV in the treatment of other viral infections, such as hepatitis B and C, warrants further investigation. Finally, the development of new methods for the synthesis of EFV and related compounds could lead to more efficient and cost-effective production of these important drugs.
Conclusion:
In conclusion, EFV is an important antiviral drug that is widely used in the treatment of HIV infection. It works by inhibiting the reverse transcriptase enzyme and has a good safety profile. EFV has several advantages and limitations for lab experiments, and there are several future directions for research related to this compound.
合成法
EFV can be synthesized by a multi-step process, which involves the reaction of 3-fluoroacetophenone with ethylmagnesium bromide, followed by the reaction of the resulting intermediate with 2-bromobutane. The final product is obtained by the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal and hydrochloric acid.
科学的研究の応用
EFV has been extensively studied for its antiviral activity against HIV. It has been shown to inhibit the reverse transcriptase enzyme, which is essential for the replication of the virus. EFV has also been investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
特性
分子式 |
C12H16FNO |
|---|---|
分子量 |
209.26 g/mol |
IUPAC名 |
2-ethyl-N-(3-fluorophenyl)butanamide |
InChI |
InChI=1S/C12H16FNO/c1-3-9(4-2)12(15)14-11-7-5-6-10(13)8-11/h5-9H,3-4H2,1-2H3,(H,14,15) |
InChIキー |
RLKFAVDAGQWRLF-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC(=CC=C1)F |
正規SMILES |
CCC(CC)C(=O)NC1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




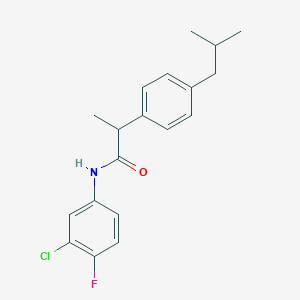
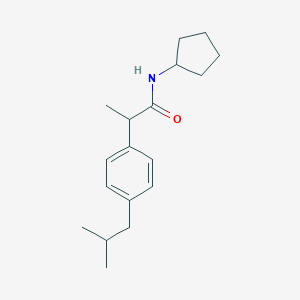


![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
